molecular formula C12H10Cl2N2O2 B2614060 4,5-dichloro-2-(2-phenoxyethyl)pyridazin-3(2H)-one CAS No. 144172-51-0

4,5-dichloro-2-(2-phenoxyethyl)pyridazin-3(2H)-one

Cat. No. B2614060
CAS RN: 144172-51-0
M. Wt: 285.12
InChI Key: BMFWQHIIOLHLTO-UHFFFAOYSA-N
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Description

4,5-dichloro-2-(2-phenoxyethyl)pyridazin-3(2H)-one is a chemical compound with the empirical formula C12H10Cl2N2O2 . It is a solid substance and is used for proteomics research applications .


Molecular Structure Analysis

The molecular weight of 4,5-dichloro-2-(2-phenoxyethyl)pyridazin-3(2H)-one is 285.13 . The SMILES string representation of the molecule is O=C1C(Cl)=C(Cl)C=NN1CCOC2=CC=CC=C2 .


Physical And Chemical Properties Analysis

4,5-dichloro-2-(2-phenoxyethyl)pyridazin-3(2H)-one is a solid substance . Its empirical formula is C12H10Cl2N2O2 and its molecular weight is 285.13 .

Scientific Research Applications

Chemical Synthesis and Derivatives

  • Pyridazinones Halogenation : The halogenation process of 2-aryl-5-hydroxy-3(2H)-pyridazinones, a related compound, yields bromo and chloro derivatives. Excess chlorine or sulfuryl chloride leads to the production of 4,4-dichloro-pyridazine-dione. These derivatives are significant for further chemical studies and applications (Schober & Kappe, 1990).

  • Synthesis of Alkyl or Aryl Pyridazinyl Ethers : Alkyl or aryl pyridazinyl ethers are synthesized from 2-alkyl-4,5-dichloropyridazin-3(2H)-ones or 3,6-dichloropyridazine. This synthesis is crucial for developing various chemical compounds for further research and applications (Chung et al., 2005).

  • Reaction with Alkoxides and Alkylthiolates : The reaction of 2-substituted-4,5-dichloro-3(2H)-pyridazinones with alkoxides and alkylthiolates allows regiospecific displacement of chlorine atoms, which is key in the synthesis of specific chemical compounds (Lyga, 1988).

Biological and Pharmacological Research

  • Anticancer Activity and Molecular Docking Studies : New series of 3(2H)-one pyridazinone derivatives have shown potential anti-oxidant activity. These compounds were synthesized and demonstrated for in-vitro anti-oxidant activity. Molecular docking studies further enhance the understanding of their interaction with biological targets (Mehvish & Kumar, 2022).

  • Fungicidal and Genotoxic Activity : Some derivatives of 4,5-dichloro-3(2H)-pyridazinone have been tested for their fungicidal activity, showing significant results, particularly from the alkylsulfonyl-derivatives. The genotoxic activity of these compounds has also been evaluated, contributing to the understanding of their biological effects (Carmellino et al., 1993).

  • Antioxidant and Antimicrobial Activity : Novel analogues of 4,5-dichloro-6-(substituted-benzyl)-2-(5-mercapto-[1,3,4]-oxadiazol-2-ylmethyl)-2H-pyridazin-3-one have been synthesized and evaluated for antimicrobial and in-vitro antioxidant activities. These studies are crucial for the development of new therapeutic agents (Saini, Das, & Mehta, 2022).

Herbicide and Insecticide Development

  • Herbicide and Insecticide Synthesis : The nucleophilic displacement chemistry of 4,5-dihalo-3-(2H)-pyridazinones, including 4,5-dichloro variants, has been utilized for synthesizing important herbicides and insecticides. This application highlights the agricultural significance of these compounds (Stevenson et al., 2005).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 . The hazard statements associated with it are H301 - H319 . The precautionary statements are P301 + P310 - P305 + P351 + P338 .

properties

IUPAC Name

4,5-dichloro-2-(2-phenoxyethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O2/c13-10-8-15-16(12(17)11(10)14)6-7-18-9-4-2-1-3-5-9/h1-5,8H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFWQHIIOLHLTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCN2C(=O)C(=C(C=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-dichloro-2-(2-phenoxyethyl)pyridazin-3(2H)-one

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